4-Methoxy-3-methylphenol
Overview
Description
Synthesis Analysis
4-Methoxyphenol and its chlorinated derivatives have been synthesized by partial methylation of p-hydroquinone and chlorinated p-hydroquinones, showcasing a method to produce structurally related compounds (Knuutinen et al., 1988). Another example is the synthesis of 4-Methoxyphenol via microwave-assisted method, highlighting a safe and efficient approach to obtain this compound (Zhou Shu-jin, 2015).
Molecular Structure Analysis
The molecular structures of compounds related to 4-Methoxy-3-methylphenol, such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol, have been determined, revealing their crystal systems and intermolecular interactions (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Research has investigated the reactions of 4-Methoxy-3-methylphenol derivatives, such as its interaction with trimethylaluminum, leading to novel catalysts for polymerization (Hsueh, Huang, & Lin, 2002). These studies demonstrate the compound's reactivity and potential in synthetic chemistry.
Physical Properties Analysis
Studies on methoxyphenols, including 4-Methoxy-3-methylphenol, have focused on their thermodynamic properties, such as vapor pressure and enthalpies of vaporization and fusion, providing a comprehensive understanding of their physical behavior (Varfolomeev et al., 2010).
Chemical Properties Analysis
The chemical properties of 4-Methoxy-3-methylphenol, such as its antioxidant activity, have been characterized, showcasing its potential as a bioactive compound (Kusumaningrum et al., 2021). Additionally, the electronic structure and intramolecular interactions have been explored through spectroscopic studies and quantum chemical calculations, further elucidating its chemical behavior (Islam et al., 2018).
Scientific Research Applications
Photochemical Rearrangement : 4-Methoxy-3-methylphenol undergoes a photochemical lumiketone-type rearrangement when irradiated in the presence of AlBr3, leading to the formation of specific bicyclic compounds. This rearrangement also occurs in other methoxyphenols, indicating a broader applicability in organic synthesis and photochemistry (Kakiuchi et al., 1991).
Biomass Proxy : Methoxyphenols, including derivatives like 4-Methoxy-3-methylphenol, can serve as proxies for terrestrial biomass, particularly in studying the chemical changes in lignin during hydrothermal alteration. This has implications in organic geochemistry and environmental studies (Vane & Abbott, 1999).
Synthesis of Chlorinated Derivatives : The synthesis of chlorinated derivatives of 4-Methoxyphenol, including 4-Methoxy-3-methylphenol, has been achieved, expanding the range of chlorophenolic compounds useful in various chemical and environmental applications (Knuutinen et al., 1988).
Anticancer Activity : A compound derived from 4-Methoxy-3-methylphenol, namely 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, has been tested for its anticancer activity against T47D breast cancer cells. While showing weak activity, this highlights its potential in medicinal chemistry (Sukria et al., 2020).
Hepatotoxicity Mechanism Study : Studies on 4-methylphenol, which is structurally related to 4-Methoxy-3-methylphenol, have provided insights into the mechanisms of hepatotoxicity and the role of biotransformation in toxicity. This is significant in the context of drug development and safety evaluation (Thompson et al., 1996).
Hydrogen Bond Analysis : Methoxyphenols, including 4-Methoxy-3-methylphenol, have been studied for their ability to form strong inter- and intramolecular hydrogen bonds, crucial in understanding their behavior in biological systems and materials science (Varfolomeev et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-methoxy-3-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-5-7(9)3-4-8(6)10-2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILASIIGKRFKNQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304966 | |
Record name | 4-Methoxy-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-methylphenol | |
CAS RN |
14786-82-4 | |
Record name | 14786-82-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxy-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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